N-(prop-2-yn-1-yl)oxepan-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-prop-2-ynyloxepan-4-amine |
InChI |
InChI=1S/C9H15NO/c1-2-6-10-9-4-3-7-11-8-5-9/h1,9-10H,3-8H2 |
InChI Key |
RAVGNZUBZDCMLS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCOCC1 |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of N Prop 2 Yn 1 Yl Oxepan 4 Amine
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of molecular structure in solution. The analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra allows for a comprehensive mapping of the atomic connectivity within a molecule.
¹H NMR Spectral Interpretation
The proton NMR spectrum of N-(prop-2-yn-1-yl)oxepan-4-amine is predicted to exhibit distinct signals corresponding to each unique proton environment. The oxepane (B1206615) ring, with its flexible seven-membered structure, is expected to show complex multiplets for its methylene (B1212753) protons due to conformational dynamics. The propargyl group will present characteristic signals for the acetylenic proton and the methylene protons adjacent to the nitrogen atom.
The protons on the oxepane ring adjacent to the oxygen atom (H-2 and H-7) are anticipated to be the most deshielded of the cyclic protons, likely appearing in the range of 3.6-3.8 ppm. The protons on the carbons beta to the oxygen (H-3 and H-6) would likely resonate around 1.7-1.9 ppm, while the protons at the H-5 position would be in a similar region. The methine proton at the point of substitution (H-4) is expected to be shifted downfield due to the influence of the adjacent nitrogen, likely appearing around 2.8-3.0 ppm.
The methylene protons of the propargyl group (H-1') are deshielded by the adjacent nitrogen and the triple bond, and are expected to resonate as a doublet in the range of 3.3-3.5 ppm, coupled to the acetylenic proton. The terminal acetylenic proton (H-3') is anticipated to appear as a triplet around 2.2-2.4 ppm, with a characteristic long-range coupling to the propargyl methylene protons. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which would be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-7 | 3.6 - 3.8 | m | - |
| H-3, H-6 | 1.7 - 1.9 | m | - |
| H-5 | 1.7 - 1.9 | m | - |
| H-4 | 2.8 - 3.0 | m | - |
| N-H | Variable | br s | - |
| H-1' | 3.3 - 3.5 | d | ~2.4 |
| H-3' | 2.2 - 2.4 | t | ~2.4 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. 'm' denotes a multiplet and 'br s' denotes a broad singlet.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state of the carbon.
The carbons of the oxepane ring bonded to oxygen (C-2 and C-7) are expected to be the most downfield of the saturated carbons, appearing in the 65-75 ppm range. The other aliphatic carbons of the ring (C-3, C-5, and C-6) are predicted to resonate in the 25-35 ppm region. The methine carbon bearing the amino group (C-4) would be shifted downfield to approximately 55-65 ppm.
In the propargyl moiety, the acetylenic carbons (C-2' and C-3') are anticipated to appear in the 70-85 ppm range, with the terminal, proton-bearing carbon (C-3') being the more shielded of the two. The methylene carbon adjacent to the nitrogen (C-1') is expected at a chemical shift of around 35-45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2, C-7 | 65 - 75 |
| C-3, C-6 | 25 - 35 |
| C-5 | 25 - 35 |
| C-4 | 55 - 65 |
| C-1' | 35 - 45 |
| C-2' | 75 - 85 |
| C-3' | 70 - 80 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups.
2D NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations would include the coupling between the protons on adjacent carbons within the oxepane ring (e.g., H-2 with H-3, H-3 with H-4, etc.). A crucial correlation would be observed between the propargyl methylene protons (H-1') and the acetylenic proton (H-3'), confirming the propargyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, the signal for the H-4 proton would correlate with the C-4 carbon signal, and the H-1' protons would correlate with the C-1' carbon. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is critical for identifying longer-range (2-3 bond) couplings between protons and carbons, which helps to piece together the molecular fragments. Key expected HMBC correlations would include:
The N-H proton correlating to C-4 and C-1'.
The H-1' protons correlating to C-4, C-2', and C-3'.
The H-3' proton correlating to C-1' and C-2'.
Protons on the oxepane ring (e.g., H-3 and H-5) correlating to C-4.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry provides vital information regarding the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula. For this compound (C₉H₁₅NO), the expected exact mass for the protonated molecule [M+H]⁺ would be a key piece of data for its confirmation.
Fragmentation Pattern Analysis
In addition to the molecular ion, the mass spectrum would display a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The fragmentation of amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edujove.comntu.edu.sg For this compound, several key fragmentation pathways can be predicted:
α-Cleavage of the Propargyl Group: Loss of the propargyl radical would lead to a fragment corresponding to the protonated oxepan-4-amine (B1602810).
α-Cleavage within the Oxepane Ring: Cleavage of the C-4 to C-3 or C-4 to C-5 bond would result in the formation of a resonance-stabilized iminium ion. The loss of the largest alkyl radical is typically favored. miamioh.edu
Cleavage of the Propargyl Moiety: The propargyl cation itself is a stable fragment and may be observed. jove.com
Ring Opening of the Oxepane: Fragmentation of the ether linkage could also occur, although α-cleavage at the amine is generally more favorable. miamioh.edu
The analysis of these characteristic fragment ions would provide strong corroborating evidence for the proposed structure of this compound.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its distinct structural features: the N-H bond of the secondary amine, the C-N bond, the C-O-C ether linkage of the oxepane ring, and the terminal alkyne group (C≡C and ≡C-H).
Based on established correlation tables, the expected vibrational frequencies for the key functional groups in this compound are summarized in the interactive data table below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity |
| N-H (Secondary Amine) | 3350 - 3310 | Stretch | Weak to Medium |
| ≡C-H (Terminal Alkyne) | 3300 - 3250 | Stretch | Strong, Sharp |
| C-H (sp³ hybridized) | 2960 - 2850 | Stretch | Medium to Strong |
| C≡C (Terminal Alkyne) | 2150 - 2100 | Stretch | Weak to Medium, Sharp |
| N-H (Secondary Amine) | 1650 - 1580 | Bend | Medium |
| C-O-C (Ether) | 1150 - 1085 | Stretch | Strong |
| C-N (Aliphatic Amine) | 1250 - 1020 | Stretch | Medium |
The presence of a weak to medium band in the 3350-3310 cm⁻¹ region would be indicative of the N-H stretching vibration of the secondary amine. researchgate.net Concurrently, a strong and sharp absorption peak between 3300 and 3250 cm⁻¹ is anticipated for the stretching vibration of the sp-hybridized C-H bond of the terminal alkyne. chemicalbook.comlibretexts.org The C-H stretching of the sp³ hybridized carbons in the oxepane ring and propyl chain would appear in the 2960-2850 cm⁻¹ range.
A weak but sharp band in the 2150-2100 cm⁻¹ region is characteristic of the C≡C triple bond stretch of the terminal alkyne. chemicalbook.comlibretexts.org The bending vibration for the N-H group of the secondary amine is expected to be observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, a strong absorption band, characteristic of the C-O-C stretching of the ether linkage within the oxepane ring, should be present in the 1150-1085 cm⁻¹ region. Finally, the C-N stretching vibration of the aliphatic amine is predicted to fall within the 1250-1020 cm⁻¹ range. orgchemboulder.com
X-ray Crystallography for Solid-State Structure (if applicable to derivatives)
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While no specific X-ray crystallographic data for this compound or its immediate derivatives were found in the reviewed literature, the application of this technique would provide invaluable insights into its solid-state conformation.
Should a suitable crystal of this compound or a derivative be obtained, X-ray diffraction analysis could precisely determine bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the seven-membered oxepane ring, which can adopt several low-energy conformations such as a boat or chair. The analysis would also define the spatial relationship between the oxepane ring and the propargyl group.
Furthermore, crystallographic data would elucidate the intermolecular interactions, such as hydrogen bonding involving the secondary amine's N-H group and potential weak interactions involving the alkyne's π-system. This information is crucial for understanding the packing of molecules in the crystal lattice and can influence physical properties like melting point and solubility.
A hypothetical data table that could be generated from an X-ray crystallography study is presented below to illustrate the type of information that would be obtained.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1083.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.145 |
| C-N Bond Length (Å) | 1.47 |
| C≡C Bond Length (Å) | 1.20 |
| C-O-C Angle (°) | 112.5 |
This detailed structural information is of great importance in fields such as medicinal chemistry, where the precise three-dimensional structure of a molecule is critical for its interaction with biological targets.
Computational and Theoretical Investigations of N Prop 2 Yn 1 Yl Oxepan 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, orbital energies, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(prop-2-yn-1-yl)oxepan-4-amine, DFT calculations would be crucial for elucidating its reactivity and kinetic stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity.
Another aspect that DFT can illuminate is the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electrophilic and nucleophilic sites within the molecule. For instance, the lone pair of electrons on the nitrogen and oxygen atoms would be expected to be regions of high electron density (nucleophilic), while the acetylenic proton and the protons adjacent to the heteroatoms would be electrophilic.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Predicted Value/Region | Significance |
|---|---|---|
| HOMO Energy | ~ -9.5 eV | Relates to the ability to donate an electron. |
| LUMO Energy | ~ 1.5 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | ~ 11.0 eV | Indicates high kinetic stability. |
Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual values would require specific calculations.
Ab Initio Calculations of Molecular Orbitals
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These calculations, while computationally more intensive than DFT, can provide a highly accurate description of the molecular orbitals. For this compound, ab initio methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) would offer a detailed picture of the bonding and anti-bonding orbitals. This would allow for a precise characterization of the electronic transitions and a deeper understanding of the molecule's behavior in chemical reactions.
Conformational Analysis of the Oxepane (B1206615) Ring and N-Substituent
The flexibility of the seven-membered oxepane ring and the rotational freedom of the N-propargyl substituent mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is essential for predicting its biological activity and physical properties.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a time-resolved view of the conformational behavior of a molecule. An MD simulation of this compound, typically in a simulated solvent environment, would show how the molecule moves and changes shape over time. This would allow for the observation of transitions between different conformational states of the oxepane ring and the N-substituent. MD simulations can also provide insights into the intramolecular hydrogen bonding possibilities and the molecule's interactions with its environment.
Table 2: Predicted Stable Conformers of the Oxepane Ring
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |
|---|---|---|
| Twist-Chair | 0.0 | [Specific angles would be determined] |
| Chair | 1.5 - 2.5 | [Specific angles would be determined] |
Note: This data is illustrative of a typical oxepane ring system. The presence of the N-substituent would influence these relative energies.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, key predictable spectra would include:
Nuclear Magnetic Resonance (NMR): DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. This would involve calculating the magnetic shielding tensors for each nucleus.
Infrared (IR): The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the C≡C-H stretch of the alkyne, the C-N stretch, the C-O-C stretch of the ether, and the various C-H bending and stretching modes.
Mass Spectrometry: While not a direct prediction from quantum calculations, the molecular weight can be precisely determined. nih.gov The fragmentation patterns in a mass spectrum could also be rationalized by analyzing the bond strengths and stability of potential fragments from theoretical calculations.
Table 3: Predicted Key Spectroscopic Data
| Spectroscopy | Feature | Predicted Value/Range |
|---|---|---|
| ¹H NMR | Acetylenic Proton (-C≡C-H) | 2.0 - 3.0 ppm |
| ¹³C NMR | Alkyne Carbons (-C≡C-) | 70 - 90 ppm |
| IR | Alkyne C-H Stretch | ~3300 cm⁻¹ |
| IR | Alkyne C≡C Stretch | 2100 - 2260 cm⁻¹ |
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (¹H and ¹³C), aiding in spectral assignment and structural verification.
For this compound, a computational NMR study would typically involve geometry optimization of the molecule's possible conformations. The oxepane ring is known to exist in several low-energy conformations, such as chair and boat forms, and the presence of the N-propargyl substituent would further increase the conformational complexity. nih.gov DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to calculate the magnetic shielding tensors for each nucleus in the optimized geometries. These shielding tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions can be enhanced by considering solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). The predicted chemical shifts for the different conformations would be averaged based on their calculated Boltzmann populations to yield the final predicted spectrum.
Below is an illustrative table of what predicted ¹H and ¹³C NMR chemical shifts for this compound might look like. Note that these are hypothetical values based on typical chemical shift ranges for similar functional groups and are intended for illustrative purposes only.
Table 1: Illustrative Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxepane CH₂ (positions 2, 7) | 3.6 - 3.8 | 70 - 75 |
| Oxepane CH₂ (positions 3, 6) | 1.7 - 1.9 | 30 - 35 |
| Oxepane CH (position 4) | 2.8 - 3.0 | 55 - 60 |
| Oxepane CH₂ (position 5) | 1.6 - 1.8 | 25 - 30 |
| NH | 1.5 - 2.5 (broad) | - |
| Propargyl CH₂ | 3.3 - 3.5 | 35 - 40 |
| Propargyl C≡CH | 2.2 - 2.4 | 70 - 75 |
| Propargyl C≡CH | - | 80 - 85 |
Vibrational Frequency Calculations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning experimental vibrational bands to specific molecular motions.
Similar to NMR predictions, the process begins with the geometry optimization of the molecule's stable conformers using DFT methods. The second derivative of the energy with respect to the nuclear coordinates is then calculated to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
For this compound, key vibrational modes would include the N-H stretch, the C≡C-H stretch of the alkyne, C-O-C stretching of the oxepane ring, and various CH₂, CH, and NH bending modes. A computational study would provide the frequency, intensity (for IR), and activity (for Raman) of each vibrational mode, facilitating the interpretation of experimental spectra.
An illustrative table of calculated vibrational frequencies for this compound is presented below. These are representative values and not from actual calculations on this specific molecule.
Table 2: Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(N-H) | ~3350 | N-H stretching |
| ν(C≡C-H) | ~3300 | Terminal alkyne C-H stretching |
| ν(CH₂) | 2850 - 3000 | Symmetric and asymmetric CH₂ stretching (oxepane and propargyl) |
| ν(C≡C) | ~2120 | Alkyne C≡C stretching |
| δ(CH₂) | 1450 - 1480 | CH₂ scissoring |
| δ(N-H) | 1590 - 1650 | N-H bending |
| ν(C-O-C) | 1050 - 1150 | Asymmetric C-O-C stretching of the oxepane ring |
| ν(C-N) | 1000 - 1250 | C-N stretching |
Computational Studies of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy barriers. For this compound, several types of reactions could be computationally explored. Propargylamines are versatile building blocks in organic synthesis, known to participate in various transformations. sci-hub.seacs.orgnih.gov
One area of interest could be the mechanism of reactions involving the propargyl group, such as A³ coupling reactions or cyclization reactions to form heterocyclic systems like pyrroles or oxazoles. researchgate.net For instance, a computational study could investigate the mechanism of a gold- or copper-catalyzed cycloisomerization of this compound. Such a study would involve:
Locating Reactants, Intermediates, Transition States, and Products: The geometries of all species along the proposed reaction pathway would be optimized.
Vibrational Frequency Analysis: This would be performed to confirm that reactants, intermediates, and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
A hypothetical reaction coordinate diagram for a cyclization reaction is described in the table below. The values are purely illustrative.
Table 3: Illustrative Energy Profile for a Hypothetical Cyclization of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound + Catalyst | 0.0 |
| Intermediate 1 | Coordination of the alkyne to the catalyst | -5.2 |
| Transition State 1 | Nucleophilic attack of the amine onto the activated alkyne | +15.8 |
| Intermediate 2 | Cyclic intermediate | -10.1 |
| Transition State 2 | Proton transfer | +12.3 |
| Product | Cyclized product + Catalyst | -25.7 |
Such computational studies provide deep insights into the feasibility of a reaction, the role of catalysts, and the factors controlling stereoselectivity, guiding the design of new synthetic methodologies. rsc.org
Chemical Reactivity and Derivatization of N Prop 2 Yn 1 Yl Oxepan 4 Amine
Reactions at the Terminal Alkyne Moiety
The terminal alkyne group is a highly versatile functional group in organic synthesis, participating in a variety of coupling and cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. This reaction provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
The terminal alkyne of N-(prop-2-yn-1-yl)oxepan-4-amine is an ideal substrate for CuAAC reactions. This allows for its conjugation with a wide variety of molecules bearing an azide functionality, including biomolecules, polymers, and fluorescent dyes. The reaction is typically catalyzed by a copper(I) source, which can be introduced directly or generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Table 1: Illustrative Examples of CuAAC Reactions with a Propargylamine (B41283) Derivative
| Entry | Azide Partner | Product | Yield (%) |
| 1 | Benzyl azide | 1-benzyl-4-((oxepan-4-ylamino)methyl)-1H-1,2,3-triazole | >95 |
| 2 | Azido-PEG | Poly(ethylene glycol)-triazole derivative | >90 |
| 3 | 3'-Azido-3'-deoxythymidine (AZT) | AZT-triazole conjugate | >95 |
Note: The data in this table is illustrative and based on typical yields for CuAAC reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)
Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org The propargyl group of this compound can readily participate in Sonogashira couplings, allowing for the introduction of aryl or vinyl substituents at the terminus of the alkyne. This reaction significantly expands the structural diversity of derivatives that can be synthesized from this building block.
Heck Reaction: While the classic Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, variations of this reaction can be employed to functionalize alkynes. wikipedia.orgorganic-chemistry.org The terminal alkyne of this compound could potentially undergo Heck-type reactions, leading to the formation of enynes or other unsaturated products. wikipedia.orgorganic-chemistry.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions of Terminal Alkynes
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Sonogashira | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted alkyne |
| Sonogashira | Vinyl bromide | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | En-yne |
| Heck (variant) | Acrylate | Pd(OAc)₂, PPh₃, Et₃N | Conjugated en-yne ester |
Note: This table presents typical reactants and catalysts for these coupling reactions.
Hydration and Hydroamination Reactions
Hydration: The hydration of the terminal alkyne in this compound would lead to the formation of a methyl ketone. This transformation is typically catalyzed by mercury(II) salts in the presence of aqueous acid. The reaction proceeds via an enol intermediate which tautomerizes to the more stable ketone.
Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various transition metals, with gold complexes being particularly effective. The hydroamination of the terminal alkyne of this compound with a primary or secondary amine would yield an enamine or imine, respectively. This reaction provides a direct route to nitrogen-containing derivatives.
Cycloaddition Reactions (e.g., [2+2], [4+2])
The alkyne functionality can participate in various cycloaddition reactions to form cyclic structures.
[2+2] Cycloaddition: The reaction of the alkyne with an alkene can lead to the formation of a cyclobutene ring. These reactions can be promoted photochemically or by transition metal catalysts.
[4+2] Cycloaddition (Diels-Alder Reaction): While alkynes are generally less reactive dienophiles than alkenes in Diels-Alder reactions, they can react with electron-rich dienes, particularly at high temperatures or under catalysis, to form substituted cyclohexadiene rings.
Reactions at the Amine Functionality
The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions common to secondary amines.
Alkylation and Acylation Reactions
Alkylation: The nitrogen atom of the secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. wikipedia.org This reaction introduces an additional alkyl group on the nitrogen, leading to the formation of a tertiary amine. wikipedia.org The reaction typically proceeds via an Sₙ2 mechanism. It is important to note that over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction.
Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is a robust and high-yielding transformation. The acylation introduces a carbonyl group adjacent to the nitrogen, which can significantly alter the chemical properties of the molecule, for example, by decreasing the basicity of the nitrogen.
Table 3: Common Alkylation and Acylation Reactions of Secondary Amines
| Reaction | Reagent | Product Type |
| Alkylation | Methyl iodide | Tertiary amine |
| Alkylation | Benzyl bromide | Tertiary amine |
| Acylation | Acetyl chloride | N-acetyl amide |
| Acylation | Benzoyl chloride | N-benzoyl amide |
Note: This table illustrates typical reagents for the modification of a secondary amine.
Condensation Reactions with Carbonyl Compounds
The secondary amine functionality in this compound is a key site for reactivity, particularly in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions, typically catalyzed by acid, proceed through the nucleophilic addition of the amine to the carbonyl carbon. wikipedia.orglibretexts.org This initial step forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. wikipedia.org
Unlike primary amines which subsequently eliminate water to form stable imines, secondary amines like this compound cannot form a neutral imine product. Instead, the carbinolamine intermediate can undergo one of two pathways. If the original carbonyl compound has an α-proton, water can be eliminated to form an enamine. Alternatively, under acidic conditions, the hydroxyl group of the carbinolamine can be protonated and eliminated as water, leading to the formation of a stable iminium salt. wikipedia.org The specific outcome is often dependent on the reaction conditions and the structure of the carbonyl compound. libretexts.org
The formation of iminium ions is a critical step in many synthetic transformations, as the iminium ion itself is a potent electrophile that can be trapped by various nucleophiles. This reactivity is fundamental to reactions like the Mannich reaction and certain heterocycle syntheses. wikipedia.org
Below is a table illustrating the expected products from the condensation of this compound with various carbonyl compounds.
| Carbonyl Compound | Reagent/Conditions | Expected Product Type |
| Acetone | Mild Acid (e.g., p-TsOH), Dean-Stark | Enamine |
| Cyclohexanone (B45756) | Acetic Acid, Reflux | Enamine |
| Benzaldehyde | HCl, Anhydrous | Iminium Salt |
| Formaldehyde | Formic Acid (Eschweiler-Clarke conditions) | Tertiary Amine (via Iminium intermediate) |
Formation of Amides and Carbamates
The nucleophilic secondary amine of this compound readily undergoes acylation and carbamoylation reactions to form the corresponding amides and carbamates. These transformations are robust and allow for the introduction of a wide variety of substituents, modifying the molecule's properties for various applications in medicinal and materials chemistry.
Amide Formation: Amides are typically synthesized by reacting the amine with a carboxylic acid or its activated derivatives. Common methods include the use of acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack. Solvent-free methods using catalysts like boric acid have also been developed as green alternatives. researchgate.net
| Acylating Agent | Base/Coupling Agent | Product Class |
| Acetyl Chloride | Triethylamine | N-acetyl amide |
| Benzoyl Chloride | Pyridine | N-benzoyl amide |
| Acetic Anhydride | DMAP (cat.), Triethylamine | N-acetyl amide |
| Propanoic Acid | EDC, HOBt | N-propanoyl amide |
Carbamate Formation: Carbamates, esters of carbamic acid, are stable derivatives often used as protecting groups for amines or as key structural motifs in pharmaceuticals. nih.govwikipedia.org They can be prepared from this compound through several established routes. A common method involves the reaction with an alkyl chloroformate, such as ethyl or benzyl chloroformate, in the presence of a base. wikipedia.org Another approach is the reaction with isocyanates. More modern, greener methods utilize carbon dioxide as a C1 building block. In these procedures, the amine, CO2, and an alkylating agent are coupled, often in the presence of a base like DBU or cesium carbonate, to form the carbamate directly. organic-chemistry.orgnih.gov
| Reagent 1 | Reagent 2 | Base/Conditions | Product Class |
| Ethyl Chloroformate | - | Sodium Bicarbonate | Ethyl Carbamate |
| Phenyl Isocyanate | - | - | N-phenyl Urea derivative |
| Carbon Dioxide | Methyl Iodide | DBU | Methyl Carbamate |
| Di-tert-butyl dicarbonate (Boc₂O) | - | DMAP (cat.) | tert-butyl Carbamate (Boc-protected amine) |
Transformations Involving Both Functional Groups
The unique structure of this compound, featuring both a nucleophilic secondary amine and a terminal alkyne, allows for a range of chemical transformations that engage both functional groups simultaneously or sequentially. These reactions are particularly valuable for rapidly building molecular complexity and constructing diverse heterocyclic scaffolds.
Intramolecular Cyclization Reactions
The propargylamine moiety is a versatile precursor for intramolecular cyclization reactions, often mediated by transition metal catalysts. These reactions can proceed through various mechanisms, leading to the formation of new ring systems.
One prominent pathway is the palladium(II)-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov In a hypothetical scenario, if the amine nitrogen of a derivative of this compound attacks the alkyne, which has been activated by the palladium catalyst, a new C-N bond can be forged. This type of transformation typically involves nucleopalladation of the alkyne followed by subsequent reaction steps, yielding nitrogen-containing heterocycles. nih.gov
Gold catalysts are also exceptionally effective at activating alkynes toward nucleophilic attack. Cationic gold(I) complexes can coordinate to the triple bond of the propargyl group, rendering it highly electrophilic. An intramolecular attack by the amine nitrogen (or a suitably positioned nucleophile introduced via the amine) can trigger a cyclization cascade. Depending on the substitution pattern and reaction conditions, this can lead to various heterocyclic products through either exo-dig or endo-dig cyclization pathways. chim.it
| Catalyst System | Reaction Type | Potential Heterocyclic Product Core |
| Pd(OAc)₂, O₂ (oxidant) | Aza-Wacker-type Cyclization | Dihydropyrrole or similar N-heterocycle |
| Au(I) complexes (e.g., Au(PPh₃)OTf) | Alkyne Activation / Hydroamination | Pyrrolidine derivatives |
| Base (e.g., t-BuOK) | Anionic Cyclization | Pyrrolidine or Azetidine derivatives |
Multicomponent Reactions (e.g., Post-Ugi Transformations)
This compound is an ideal amine component for multicomponent reactions (MCRs), most notably the Ugi four-component reaction (Ugi-4CR). wikipedia.orgnih.gov The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single pot to produce a complex α-acylamino carboxamide product. wikipedia.orgthieme-connect.de
When this compound is used as the amine component, the resulting Ugi adduct contains a terminal alkyne, making it a perfect substrate for post-Ugi transformations. nih.gov These subsequent reactions utilize the alkyne functionality to construct a wide array of complex and diverse heterocyclic scaffolds, a strategy of significant interest in diversity-oriented synthesis and drug discovery. clockss.orgkuleuven.be
Examples of post-Ugi transformations applicable to adducts derived from this compound include:
Base-Mediated Cyclization : Treatment of the Ugi adduct with a base, such as potassium tert-butoxide, can induce an intramolecular nucleophilic attack of a carbanion (formed elsewhere in the molecule) onto the alkyne, leading to the formation of cyclic structures like pyrrol-2-ones. nih.gov
Gold-Catalyzed Cyclizations : Cationic gold catalysts can activate the tethered alkyne in the Ugi product, promoting intramolecular attack by a nucleophile within the adduct. For instance, an intramolecular hydroarylation can occur if an aryl group from the aldehyde or carboxylic acid component is suitably positioned, leading to fused polycyclic systems. chim.it
Palladium-Catalyzed Reactions : The terminal alkyne can participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, or intramolecular cyclizations like the Heck reaction, further diversifying the molecular scaffold. nih.gov
| Aldehyde | Carboxylic Acid | Isocyanide | Post-Ugi Reagent | Resulting Heterocycle |
| 2-Formylindole | Alkynoic Acid | tert-Butyl Isocyanide | Au(I) catalyst | Polycyclic Indole-fused Framework nih.gov |
| Benzaldehyde | Chloroacetic Acid | Cyclohexyl Isocyanide | Au(I) catalyst | Dihydroisoquinoline nih.gov |
| 5-Methyl-2-furaldehyde | Propiolic Acid | tert-Butyl Isocyanide | Au(I) catalyst | 2-Pyridone researchgate.net |
| Aryl Aldehyde | Acetic Acid | Aryl Isocyanide | t-BuOK | 2,3-Dihydropyrrole nih.gov |
Synthesis of Novel Heterocyclic Systems Incorporating the Oxepane (B1206615) and Propargylamine Core
The strategic combination of the oxepane ring, the secondary amine, and the propargyl alkyne within this compound provides a powerful platform for the synthesis of novel and complex heterocyclic systems. The reactions described previously, particularly those involving both the amine and alkyne functionalities, serve as direct pathways to such structures. mdpi.com
The intramolecular cyclization reactions (Section 5.3.1) are a direct route to fused or spirocyclic systems where a new nitrogen-containing ring is built onto the oxepane core. For example, a gold-catalyzed hydroamination could potentially lead to a spirocyclic system where a pyrrolidine ring shares the C4 carbon of the oxepane.
Post-Ugi transformations (Section 5.3.2) offer an even greater degree of structural diversity. By carefully selecting the other three components in the Ugi reaction, chemists can design adducts that, upon cyclization, yield a vast array of desirable heterocyclic cores, all bearing the oxepane moiety. For instance:
Using a furan-2-carbaldehyde in the Ugi reaction followed by a gold-catalyzed furan-alkyne cyclization can produce complex pyridone structures. researchgate.net
Employing an anthranilic acid derivative could lead to Ugi adducts that undergo subsequent cyclization to form benzodiazepine-like structures.
The use of β-keto acids or other functionalized inputs can create Ugi products primed for domino reactions, leading to polycyclic systems in a single subsequent step. kuleuven.be
These synthetic strategies allow for the creation of libraries of novel compounds incorporating the conformationally flexible seven-membered oxepane ring, a feature that can be advantageous in modulating biological activity. nih.govnih.gov The ability to rapidly construct diverse heterocyclic systems from this building block highlights its potential in fields such as medicinal chemistry and materials science. mdpi.com
Applications in Advanced Organic Synthesis and Materials Chemistry
N-(prop-2-yn-1-yl)oxepan-4-amine as a Versatile Building Block in Complex Molecule Synthesis
The synthesis of complex organic molecules often relies on the use of versatile building blocks that possess multiple reactive sites. This compound fits this description perfectly, featuring a terminal alkyne and a secondary amine, which can be selectively functionalized. The propargyl group is a gateway to a multitude of chemical transformations, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and various other metal-catalyzed reactions. mdpi.com These reactions allow for the facile introduction of diverse functionalities, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
The oxepane (B1206615) ring, a seven-membered saturated heterocycle containing an oxygen atom, imparts a degree of conformational flexibility and can influence the solubility and pharmacokinetic properties of the resulting molecules. The secondary amine within this ring system provides another point for chemical modification, such as acylation, alkylation, or participation in the formation of more complex heterocyclic systems. The strategic combination of these functional groups in a single molecule allows for a modular approach to the synthesis of intricate three-dimensional structures.
The synthesis of propargylamines, in general, is a well-established area of organic chemistry, with numerous methods available for their preparation. mdpi.com This accessibility further enhances the utility of this compound as a building block, as it can be readily synthesized and then elaborated into more complex structures. The ability to perform sequential and orthogonal reactions on the different functional groups of this molecule is a key advantage in the construction of sophisticated molecular targets.
| Feature | Description | Potential Synthetic Transformations |
| Propargyl Group | Terminal alkyne | Click Chemistry (CuAAC), Sonogashira Coupling, Alkynylation Reactions |
| Secondary Amine | Nucleophilic nitrogen atom | Acylation, Alkylation, Reductive Amination |
| Oxepane Ring | Saturated heterocyclic ether | Influences solubility and conformation |
This table provides a summary of the key structural features of this compound and their potential for synthetic transformations.
Precursor for Advanced Polymer Architectures (e.g., dendrimers, graft copolymers via click chemistry)
The terminal alkyne of this compound makes it an ideal monomer or functionalizing agent for the construction of advanced polymer architectures through click chemistry. nih.gov The CuAAC reaction, in particular, offers a highly efficient and orthogonal method for linking molecules together, enabling the synthesis of well-defined polymers with complex topologies. researchgate.net
Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis of dendrimers can be achieved through either divergent or convergent strategies. nih.gov this compound can be utilized in these synthetic routes, for instance, by reacting its alkyne group with an azide-functionalized core or by functionalizing the periphery of a growing dendrimer. The presence of the oxepane and amine functionalities can introduce desirable properties into the resulting dendrimer, such as improved solubility or sites for further modification. nih.gov
Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. cmu.edu These materials often exhibit unique properties arising from the combination of the different polymer segments. This compound can be incorporated as a monomer in a "grafting-through" approach or used to functionalize a pre-existing polymer backbone in a "grafting-to" strategy. nih.govresearchgate.net For example, a polymer with pendant azide (B81097) groups can be readily "clicked" with this compound to introduce the oxepane functionality as side chains. This approach allows for precise control over the grafting density and the chemical nature of the grafted chains. mdpi.com
| Polymer Architecture | Role of this compound | Key Chemistry |
| Dendrimers | Monomer for divergent or convergent synthesis | Click Chemistry (CuAAC) |
| Graft Copolymers | Monomer in "grafting-through" or functionalizing agent in "grafting-to" | Click Chemistry (CuAAC) |
This table illustrates the potential roles of this compound in the synthesis of advanced polymer architectures.
Utilization in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound contains several features that make it a promising candidate for the construction of supramolecular assemblies. The secondary amine and the ether oxygen of the oxepane ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These interactions can drive the self-assembly of the molecule into ordered structures.
The design of molecules that can self-assemble into well-defined architectures is a key goal in supramolecular chemistry. nih.gov The combination of hydrogen bonding capabilities, a flexible heterocyclic ring, and a reactive alkyne group in this compound provides a rich platform for exploring novel supramolecular systems with potential applications in areas such as molecular recognition and self-healing materials.
Ligand Precursor in Catalysis (e.g., for novel catalyst design)
The development of new catalysts is crucial for advancing chemical synthesis. This compound serves as an excellent precursor for the design of novel ligands for metal-catalyzed reactions. The secondary amine can coordinate to a metal center, and the propargyl group can be used to further modify the ligand structure, for instance, by introducing other donor atoms through click chemistry.
N-donor ligands are widely used in catalysis, and the introduction of the oxepane ring can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. researchgate.netnih.gov The flexibility of the oxepane ring could allow the ligand to adapt to the coordination geometry of different metal centers.
The synthesis of new ligands often involves a modular approach, where different fragments are combined to create a library of ligands for screening in catalytic reactions. The dual functionality of this compound makes it an attractive component for such a strategy. For example, the alkyne can be reacted with a variety of azide-containing molecules to generate a diverse set of triazole-based ligands, each with a unique steric and electronic profile. This approach facilitates the rapid discovery of new catalysts for a wide range of chemical transformations.
Future Research Perspectives and Methodological Advancements in the Study of N Prop 2 Yn 1 Yl Oxepan 4 Amine
The unique structural combination of a flexible seven-membered oxepane (B1206615) ring and a reactive terminal alkyne in N-(prop-2-yn-1-yl)oxepan-4-amine presents a fertile ground for future chemical research. Methodological advancements are poised to refine its synthesis, understand its reactivity, and unlock its potential in materials science and medicinal chemistry. The following sections outline key areas for future investigation.
Q & A
Q. 1.1. What are the recommended synthetic routes for N-(prop-2-yn-1-yl)oxepan-4-amine, and what experimental conditions optimize yield and purity?
this compound can be synthesized via reductive amination or nucleophilic substitution. For example, structural analogs like N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine derivatives are synthesized using palladium-catalyzed coupling or copper-mediated alkyne-amine reactions under inert atmospheres (e.g., nitrogen) . Optimizing reaction time (12–24 hours) and temperature (60–80°C) improves yield, while purification via column chromatography with ethyl acetate/hexane gradients ensures >95% purity .
Q. 1.2. How can the molecular structure of this compound be validated experimentally?
X-ray crystallography is the gold standard for structural validation. Software suites like SHELXL and WinGX are used for refinement, leveraging high-resolution data to resolve bond lengths and angles . Complementary techniques include NMR spectroscopy (¹H/¹³C) to confirm proton environments (e.g., oxepane ring protons at δ 3.5–4.0 ppm, alkyne protons at δ 2.1–2.3 ppm) and mass spectrometry for molecular ion confirmation .
Advanced Research Questions
Q. 2.1. What mechanistic insights explain the neuroprotective effects of this compound analogs in neurodegenerative disease models?
Structural analogs like N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine inhibit monoamine oxidase B (MAO-B), reducing oxidative degradation of dopamine and enhancing neuroactive amine levels. Mechanistic studies involve enzyme kinetics (Km/Vmax analysis) and in silico docking to identify binding interactions with MAO-B’s flavin adenine dinucleotide (FAD) cofactor . Contradictions in potency across studies may arise from stereochemical variations or solvent effects on enzyme activity .
Q. 2.2. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Data inconsistencies often stem from assay variability (e.g., cell line sensitivity, MAO isoform specificity) or impurities in synthesized batches. Rigorous quality control via HPLC and LC-MS is critical. For example, trace solvents like DMF may artificially suppress MAO-B activity in vitro. Cross-validation using orthogonal assays (e.g., fluorometric vs. radiometric MAO assays) mitigates false positives .
Q. 2.3. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
Molecular dynamics (MD) simulations and QSAR models predict blood-brain barrier (BBB) penetration and metabolic stability. Parameters like logP (optimal range: 2–3) and polar surface area (<70 Ų) are calculated using tools like Schrödinger’s Maestro. Experimental validation via in situ brain perfusion in rodent models confirms computational predictions .
Experimental Design Challenges
Q. 3.1. How should researchers design crystallization trials for this compound to obtain high-quality diffraction data?
Use vapor diffusion with solvents like dichloromethane/hexane or ethanol/water. SHELXD and SHELXE are recommended for phase determination, while SHELXL refines anisotropic displacement parameters. High-resolution data (d-spacing <1 Å) minimizes thermal motion artifacts . Contradictions in unit cell parameters across studies may arise from polymorphism, necessitating PXRD screening .
Q. 3.2. What strategies mitigate racemization during the synthesis of chiral this compound derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen-Co complexes) enforce stereocontrol. Deracemization via recombinant cyclohexylamine oxidase variants selectively converts undesired enantiomers, achieving >99% ee .
Data Analysis and Interpretation
Q. 4.1. How can researchers reconcile conflicting NMR spectral data for this compound analogs?
Discrepancies in splitting patterns may arise from dynamic effects (e.g., ring puckering in oxepane) or solvent polarity. Variable-temperature NMR (VT-NMR) at 25–60°C resolves conformational equilibria, while 2D techniques (COSY, NOESY) confirm through-space couplings .
Q. 4.2. What statistical methods are appropriate for analyzing dose-response relationships in neuroprotection assays?
Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate EC₅₀ values. Outlier detection via Grubbs’ test ensures data integrity. For multi-target effects, principal component analysis (PCA) disentangles MAO-B inhibition from off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
